

# Albaconazole-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Albaconazole-d3	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Albaconazole-d3**, a deuterated analog of the broad-spectrum antifungal agent Albaconazole. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical applications.

# Introduction to Albaconazole and the Role of Deuteration

Albaconazole is a potent triazole antifungal agent investigated for its broad-spectrum activity against various fungal pathogens.[1][2][3] In the realm of drug development and clinical research, accurate quantification of drug concentrations in biological matrices is paramount. This is where isotopically labeled compounds, such as **Albaconazole-d3**, play a crucial role.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. This mass difference is readily detectable by mass spectrometry, making deuterated analogs like **Albaconazole-d3** ideal internal standards for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Their use helps to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.



# **Chemical Structure and Physicochemical Properties**

**Albaconazole-d3** is structurally identical to Albaconazole, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group. This specific labeling is confirmed by its IUPAC name: 7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one.[4]

Chemical Structure of Albaconazole:

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Chemical Structure of Albaconazole-d3:

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The key physicochemical properties of Albaconazole and its deuterated analog are summarized in the table below for easy comparison.



Property	Albaconazole	Albaconazole-d3
Molecular Formula	C20H16CIF2N5O2	C20H13D3CIF2N5O2
Molecular Weight	431.83 g/mol	434.84 g/mol
Exact Mass	431.0957 g/mol	434.1149 g/mol [4]
Purity (HPLC)	Not specified in provided results	99.75% (at 240 nm)
Isotopic Purity	Not Applicable	98.8% (d <sub>3</sub> = 96.60%)
CAS Number	187949-02-6	1217825-34-7

## **Application in Bioanalytical Methods**

**Albaconazole-d3** is primarily utilized as an internal standard in LC-MS/MS assays for the quantification of Albaconazole in biological samples such as plasma and serum. The following section outlines a representative experimental protocol for such an application.

# Experimental Protocol: Quantification of Albaconazole in Human Plasma using LC-MS/MS with Albaconazole-d3 as an Internal Standard

This protocol is a composite representation based on established bioanalytical methods for triazole antifungal drugs.

#### 3.1.1. Materials and Reagents

- Albaconazole reference standard
- Albaconazole-d3 internal standard
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Formic acid (LC-MS grade)
- Water (ultrapure, e.g., Milli-Q)
- 3.1.2. Sample Preparation (Protein Precipitation)
- Thaw plasma samples and vortex to ensure homogeneity.
- To a 100 μL aliquot of plasma in a microcentrifuge tube, add 10 μL of Albaconazole-d3 internal standard working solution (e.g., 1 μg/mL in methanol).
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
- 3.1.3. Liquid Chromatography Conditions
- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:
  - 0-0.5 min: 20% B



o 0.5-2.5 min: 20% to 95% B

o 2.5-3.0 min: 95% B

3.0-3.1 min: 95% to 20% B

3.1-4.0 min: 20% B

• Flow Rate: 0.4 mL/min

• Column Temperature: 40°C

• Injection Volume: 5 μL

#### 3.1.4. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), positive mode
- Multiple Reaction Monitoring (MRM) Transitions:
  - Albaconazole: m/z 432.1 → 363.1 (Quantifier), m/z 432.1 → 125.1 (Qualifier)
  - Albaconazole-d3: m/z 435.1 → 366.1 (Quantifier)
- Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
- Collision Energy: Optimized for each transition.

## **Visualization of Experimental Workflow**

The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing **Albaconazole-d3**.





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### References

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